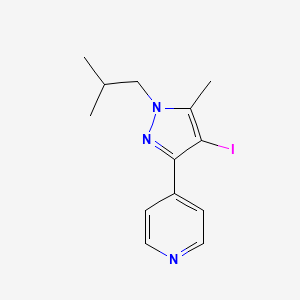

4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

Molecular Formula |

C13H16IN3 |

|---|---|

Molecular Weight |

341.19 g/mol |

IUPAC Name |

4-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine |

InChI |

InChI=1S/C13H16IN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3 |

InChI Key |

HJTYAAWCJUGPOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-iodo-1-isobutyl-5-methyl-1H-pyrazole with a suitable pyridine derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alkane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A key structural analogue is 4-(anthracen-9-yl)pyridine (–8, 11), which shares the pyridine core but substitutes the pyrazole group with an anthracene moiety. Critical differences include:

- Substituent Effects :

- The anthracene group in 4-(anthracen-9-yl)pyridine enables extensive π-π stacking and C–H···π interactions, forming 1D chains and layered networks .

- In contrast, the pyrazole substituents in 4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine introduce steric bulk (isobutyl, methyl) and polarizability (iodo), which may disrupt π-stacking but enhance halogen bonding or van der Waals interactions.

- The anthracene group in 4-(anthracen-9-yl)pyridine enables extensive π-π stacking and C–H···π interactions, forming 1D chains and layered networks .

- Bond Lengths and Angles :

- In 4-(anthracen-9-yl)pyridine, the C–N bond in pyridine is 1.3351(11) Å, typical for aromatic C–N bonds, while the C–C bonds range from 1.3534(13) to 1.4352(1) Å .

- For the target compound, the pyrazole C–I bond (expected ~2.09 Å) and C–N bonds (pyrazole: ~1.33–1.37 Å) would differ due to electronic effects from iodine and alkyl groups.

Crystallographic Refinement Tools

Both compounds would rely on programs like SHELXL (–2, 5) for refinement. For 4-(anthracen-9-yl)pyridine, refinement parameters included $ R[F^2 > 2σ(F^2)] = 0.036 $, $ wR(F^2) = 0.105 $, and 1144 reflections .

Supramolecular Interactions

- 4-(Anthracen-9-yl)pyridine : Forms centrosymmetric dimers via C–H···pyridine interactions ($ d_{\text{H...Cg}} = 2.82 \, \text{Å} $), extended into 1D chains .

- Target Compound : The iodine atom may participate in halogen bonding ($ \text{C–I...N} $, ~3.3–3.5 Å), while the isobutyl group could induce steric hindrance, limiting directional interactions.

Comparative Data Table

Biological Activity

4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound notable for its unique structural features, including a pyridine ring and a pyrazole moiety. Its molecular formula is C13H16IN3, with a molecular weight of approximately 341.19 g/mol. The presence of an iodine atom and various substituents on the pyrazole ring contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented as follows:

Key Structural Features:

- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

- Pyrazole Moiety: A five-membered ring containing two nitrogen atoms, which is critical for its biological interactions.

- Iodine Substituent: Positioned at the para position of the pyrazole, influencing reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting specific pathways relevant to various diseases. For instance, studies have shown that similar pyrazole derivatives can inhibit key enzymes involved in cancer progression and inflammatory responses.

Antitumor Activity

Several derivatives of pyrazole have demonstrated antitumor properties. In vitro studies suggest that this compound may exert antiproliferative effects on various cancer cell lines, including those derived from glioblastoma and melanoma.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-bromo-5-methylpyrazolyl)pyridine | Contains bromine instead of iodine | Potentially different reactivity due to halogen substitution |

| 3-(isobutyl)-5-methylpyrazole | Lacks pyridine moiety | Focuses on pyrazole's biological activity |

| 4-(phenyl)-5-methylpyrazole | Substituted phenyl group instead of isobutyl | Different electronic properties affecting biological interactions |

The precise mechanism through which this compound interacts with biological targets remains an area of active research. Initial findings suggest that it may bind to specific receptors or enzymes, leading to alterations in their activity and subsequent biological effects. Techniques such as molecular docking simulations and enzyme assays are commonly employed to elucidate these interactions.

Case Studies

-

Anticancer Properties:

A study investigating the effects of pyrazole derivatives on glioblastoma cells indicated that compounds with similar structures significantly inhibited cell proliferation, suggesting that this compound could serve as a lead compound for further development in cancer therapy. -

Anti-inflammatory Effects:

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, with compounds exhibiting significant inhibition of pro-inflammatory cytokines in cell culture models. This suggests that this compound may also contribute to reducing inflammation through similar pathways.

Q & A

Basic: What are the common synthetic routes for 4-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, and what critical reaction conditions must be controlled?

Methodological Answer:

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyrazole and pyridine moieties. For example:

- Step 1: Preparation of the pyrazole precursor with halogen (e.g., iodine) and alkyl (isobutyl) substituents.

- Step 2: Coupling with a pyridinylboronic acid under inert atmosphere (N₂ or Ar) using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like toluene/water mixture .

- Critical Conditions:

- Temperature control during reflux (e.g., 12 hours at 110°C).

- Strict exclusion of moisture/oxygen to prevent catalyst deactivation.

- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) .

Advanced: How can SHELXL be utilized to refine the crystal structure of this compound, especially in resolving disorder or high thermal motion?

Methodological Answer:

SHELXL is critical for refining crystal structures with challenges like atomic disorder or thermal motion:

- Disorder Handling: Split positions for atoms with partial occupancy, guided by Fourier difference maps. Constraints (e.g., SIMU, DELU) stabilize refinement .

- Thermal Motion: Anisotropic displacement parameters (ADPs) are refined for non-hydrogen atoms. Hydrogen atoms are placed geometrically and refined using a riding model .

- Validation: Check using R factors (e.g., ) and goodness-of-fit () .

Example Data Table:

| Parameter | Value |

|---|---|

| Space group | C2/c |

| 0.029 | |

| (I > 2σ(I)) | 0.036 |

| 0.105 | |

| CCDC reference | 2072800 |

| (Data sourced from monoclinic crystal structure refinements) . |

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR to confirm substituent positions and purity. For example, pyrazole C-I signals appear at ~90 ppm in NMR .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., for C₁₄H₁₇IN₃).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phase: Acetonitrile/water (70:30) .

Advanced: What strategies are effective in resolving contradictions between computational modeling and experimental crystallographic data for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) and compare bond lengths/angles with crystallographic data. Discrepancies >0.05 Å suggest model inaccuracies .

- Hirshfeld Surface Analysis: Map close contacts (e.g., H⋯H, C–H⋯π) to validate intermolecular interactions observed in crystal packing .

- Refinement Software: Use OLEX2 or SHELXLE to overlay computational and experimental models, adjusting torsion angles iteratively .

Advanced: How do intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influence the supramolecular assembly of this compound, based on crystal structure analysis?

Methodological Answer:

- π-π Stacking: Face-to-face interactions between pyridine and pyrazole rings (distance: ~3.6 Å) stabilize lamellar networks. Symmetry operations (e.g., ) generate infinite chains .

- C–H⋯H–C Interactions: Centroid distances (e.g., 2.739 Å) create cyclic dimers. These are quantified using Mercury software .

Hydrogen-Bond Geometry Table:

| D–H⋯A | d(D–H) (Å) | d(H⋯A) (Å) | ∠DHA (°) |

|---|---|---|---|

| C7–H7⋯Cg | 0.93 | 2.739 | 153.2 |

| (Cg = pyridine ring centroid) . |

Basic: What safety and handling precautions are essential during the synthesis of this iodinated pyrazole-pyridine compound?

Methodological Answer:

- Iodine Handling: Use gloves and fume hoods to avoid exposure. Quench excess iodine with Na₂S₂O₃ .

- Solvent Safety: Toluene and DMF require proper ventilation (flammability/toxicity).

- Waste Disposal: Halogenated waste must be segregated for incineration .

Advanced: How can X-ray diffraction data be optimized for compounds with low crystallinity or twinning issues?

Methodological Answer:

- Crystal Growth: Use solvent evaporation with mixed solvents (e.g., CH₂Cl₂/hexane) for better crystal quality .

- Data Collection: High-resolution settings (e.g., θmax = 25.3°, Mo Kα radiation) improve completeness .

- Twinning: Apply TWIN/BASF commands in SHELXL to model twin domains. HKLF5 format merges multi-component data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.